

Evaluating the Specificity of Antibodies for ACTH (1-17): A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available antibodies and other detection methods for the specific measurement of the N-terminal fragment of Adrenocorticotropic Hormone, **ACTH (1-17)**. The objective is to assist researchers in selecting the most appropriate tools for their studies by presenting available performance data, detailed experimental protocols, and insights into alternative quantification methods.

Comparison of Commercially Available Antibodies for ACTH (1-17)

The selection of a highly specific antibody is critical for the accurate detection and quantification of **ACTH (1-17)**, as cross-reactivity with the full-length ACTH (1-39) or other fragments can lead to erroneous results. Below is a summary of commercially available monoclonal antibodies with reported specificity for the N-terminal region of ACTH. It is important to note that direct head-to-head comparative studies are limited, and much of the data is derived from manufacturer's datasheets. Independent validation is strongly recommended.



Antibody (Clone)	Vendor	Reported Specificity	Applications	Species Reactivity	Immunogen
MAb to ACTH N-Terminal	Meridian Bioscience	Specific for Synacthen (1-24 ACTH). Reacts with ACTH (a.a. 1–17) and has no crossreaction with CLIP (ACTH 17-39).[1]	ELISA, IHC	Human, Rat	ACTH-KLH Conjugate
ACTH Antibody (57)	Novus Biologicals	Specific to Synacthen (aa1-24 of ACTH); does not react with CLIP (aa17- 39 of ACTH).	ELISA, IHC-P	Human	Recombinant fragment correspondin g to human ACTH (N- terminal)
Anti-ACTH (r57)	AMSBIO	Specific to Synacthen (aa1-24 of ACTH); does not react with CLIP (aa17- 39 of ACTH).	ELISA, FC, IF, IHC	Human, Mouse, Rat	Recombinant fragment correspondin g to human ACTH (N-terminal) conjugated to KLH
A1A12	University of Manchester	Specific for residues 10-18 of ACTH.	Not specified in abstract	Human	ACTH (1-24) conjugated to bovine serum albumin or ACTH (1-39) linked to chicken





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Comparison of ACTH ELISA Kits

Numerous ELISA kits are available for the quantification of ACTH. However, their specificity for the **ACTH (1-17)** fragment is often not explicitly detailed. The table below summarizes key features of some commercially available ACTH ELISA kits. Researchers should carefully review the kit datasheets for cross-reactivity information with different ACTH fragments.



Product Name	Vendor	Assay Type	Detection Range	Sensitivity	Stated Specificity/C ross- Reactivity
Human ACTH ELISA Kit	Abbkine	Sandwich ELISA	Not specified	Not specified	No significant cross-reactivity or interference between Human ACTH and analogues was observed.
DetectX® ACTH ELISA Kit	Arbor Assays	Sandwich ELISA	15.625–1,000 pg/mL	12.71 pg/mL	Monoclonal antibody specific to ACTH.
Human ACTH ELISA Kit	Invitrogen	Competitive ELISA	15.63–1,000 pg/mL	9.38 pg/mL	Specific to Human ACTH.
Human ACTH (Corticotropin) ELISA Kit	FineTest	Sandwich ELISA	12.5–800 pg/mL	7.5 pg/mL	Specifically binds with ACTH, no obvious cross-reaction with other analogues.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



For highly specific and sensitive quantification of **ACTH (1-17)**, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative to immunoassays. This method can distinguish between ACTH fragments with high accuracy. While a specific protocol for **ACTH (1-17)** is not readily available in the literature, the following protocol for ACTH (1-24) can be adapted.[2]

Experimental Protocol: Immunoaffinity LC-MS/MS for ACTH (1-24)

This protocol is based on a bead-based immunoprecipitation followed by LC-MS/MS analysis and can be adapted for **ACTH (1-17)**.[2]

- 1. Sample Preparation (Immunoprecipitation):
- To 500 μL of plasma sample in a 96-well extraction plate, add 25 μL of an internal standard (e.g., a stable isotope-labeled version of ACTH (1-17)).
- Add magnetic beads pre-conjugated with a capture antibody specific for the N-terminal region of ACTH.
- Incubate to allow the antibody to bind to ACTH (1-17).
- Wash the magnetic beads to remove unbound components.
- Elute the captured ACTH (1-17) from the beads.
- 2. Liquid Chromatography (LC):
- Column: A reversed-phase column suitable for peptide separation (e.g., C18).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient of mobile phase B to elute ACTH (1-17).
- Flow Rate: Appropriate for the column dimensions.



- Injection Volume: Typically 50 μL of the extracted sample.[2]
- 3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive ion electrospray ionization (ESI).
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native ACTH (1-17) and the internal standard. The selection of these transitions is crucial for specificity and sensitivity.

Experimental Protocols for Antibody Specificity Evaluation

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to determine the specificity of an antibody for **ACTH (1-17)**.

Materials:

- 96-well microplate
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- ACTH (1-17) peptide
- Blocking buffer (e.g., PBS with 1% BSA)
- Primary antibody to be tested
- Competing peptides: ACTH (1-17), full-length ACTH (1-39), ACTH (18-39), etc.
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)



Procedure:

- Coat the microplate wells with ACTH (1-17) peptide diluted in coating buffer. Incubate overnight at 4°C.
- Wash the wells three times with wash buffer.
- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Wash the wells three times with wash buffer.
- In separate tubes, pre-incubate the primary antibody with varying concentrations of the competing peptides (**ACTH (1-17)**, ACTH (1-39), ACTH (18-39), etc.) for 1-2 hours.
- Add the antibody-peptide mixtures to the coated wells. Also, include a control with only the primary antibody (no competing peptide). Incubate for 2 hours at room temperature.
- Wash the wells three times with wash buffer.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the wells five times with wash buffer.
- Add TMB substrate and incubate in the dark for 15-30 minutes.
- Add stop solution to terminate the reaction.
- Read the absorbance at 450 nm. A decrease in signal in the presence of a competing peptide indicates cross-reactivity.

Western Blot

This protocol can be used to assess the specificity of an antibody for **ACTH (1-17)** against other ACTH fragments.

Materials:

ACTH peptides: ACTH (1-17), ACTH (1-39), ACTH (18-39)



- SDS-PAGE gels
- Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody to be tested
- HRP-conjugated secondary antibody
- ECL substrate
- TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

- Load equal amounts of each ACTH peptide onto separate lanes of an SDS-PAGE gel.
- Run the gel to separate the peptides by size.
- Transfer the separated peptides to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
 The presence of a band at the expected molecular weight for ACTH (1-17) and the absence



of bands for other fragments indicates specificity.

Immunohistochemistry (IHC)

This protocol is for evaluating antibody specificity in formalin-fixed, paraffin-embedded (FFPE) tissue sections known to express ACTH (e.g., pituitary gland).

Materials:

- · FFPE tissue sections
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Blocking solution (e.g., 3% H₂O₂ to block endogenous peroxidase, and normal serum to block non-specific binding)
- · Primary antibody to be tested
- Biotinylated secondary antibody
- Streptavidin-HRP complex
- DAB substrate-chromogen solution
- · Hematoxylin for counterstaining

Procedure:

- Deparaffinize and rehydrate the tissue sections.
- Perform heat-induced antigen retrieval.
- Block endogenous peroxidase activity.
- Block non-specific antibody binding with normal serum.
- Incubate with the primary antibody at the optimal dilution overnight at 4°C.

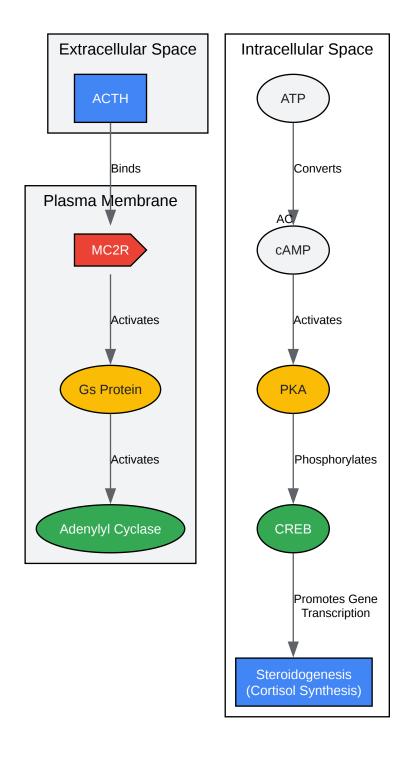


- · Wash with buffer.
- Incubate with the biotinylated secondary antibody.
- · Wash with buffer.
- Incubate with the streptavidin-HRP complex.
- Wash with buffer.
- Apply DAB substrate-chromogen solution and monitor for color development.
- · Counterstain with hematoxylin.
- Dehydrate and mount the slides. Specific staining should be observed in the appropriate cells (e.g., corticotrophs of the anterior pituitary).

Signaling Pathway and Experimental Workflow Diagrams ACTH Signaling Pathway

The binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cortex cells initiates a signaling cascade that leads to the synthesis and release of cortisol.





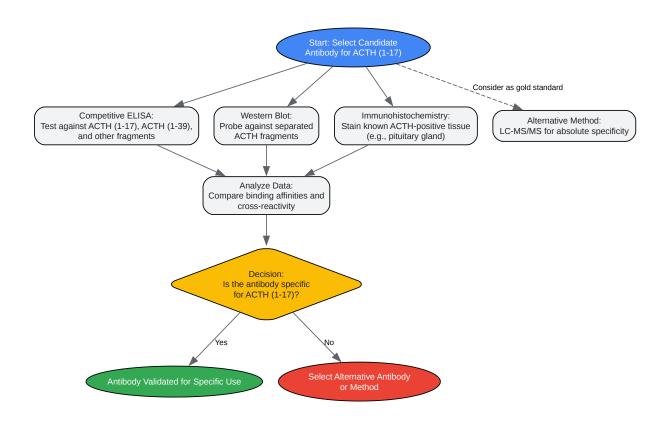
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Figure 1. Simplified ACTH signaling pathway in an adrenal cortex cell.

Experimental Workflow for Antibody Specificity Evaluation



The following diagram outlines a logical workflow for assessing the specificity of an antibody for **ACTH (1-17)**.



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Figure 2. Workflow for evaluating the specificity of an antibody for ACTH (1-17).

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